azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene
Description
This compound is a highly complex macrocyclic phosphazane derivative characterized by:
- Polycyclic framework: An octacyclic system fused with hexaoxa (six oxygen atoms), decaza (ten nitrogen atoms), and diphosphorus (λ⁵ oxidation state) groups .
- Functional groups: Two fluorine atoms (at C29 and C41), two hydroxyl groups (at C34 and C39), and bis(sulfanylidene) (S=S) moieties .
- Stereochemistry: Multiple chiral centers (1R,3R,28R, etc.) and a Z-configuration double bond at C15 .
- Applications: Likely functions as a flame retardant or supramolecular building block due to its phosphorus-sulfur-nitrogen backbone, which enhances thermal stability and reactivity .
Properties
Molecular Formula |
C24H32F2N12O8P2S2 |
|---|---|
Molecular Weight |
780.7 g/mol |
IUPAC Name |
azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1-;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
InChI Key |
HGYDKGHNNZBHIY-VKEOINCVSA-N |
Isomeric SMILES |
C1/C=C\CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=S)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)O)F.N.N |
Canonical SMILES |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=S)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)O)F.N.N |
Origin of Product |
United States |
Preparation Methods
Multi-step Assembly of the Octacyclic Core
Step 1: Synthesis of Heterocyclic Precursors
- Preparation of nitrogen-rich heterocycles such as imidazole, pyrazole, or other azacycles that serve as building blocks.
- Use of protected intermediates to control reactivity and stereochemistry.
Step 2: Cyclization Reactions
- Sequential cyclization to form fused rings, possibly employing intramolecular nucleophilic substitution or cycloaddition reactions.
- Use of templating agents or catalysts to direct ring closure and maintain stereochemical integrity.
Hydroxylation and Sulfur Incorporation
- Hydroxyl groups at positions 34 and 39 are introduced via oxidation of corresponding carbon centers or through nucleophilic substitution with hydroxide sources.
- Sulfanyl (-SH) and sulfanylidene (=S) groups are introduced by thiolation reactions, possibly using thiolating agents like Lawesson’s reagent or phosphorus pentasulfide, followed by controlled oxidation to achieve the desired oxidation state.
Phosphorylation and Formation of Diphosphaoctacyclic Structure
- Phosphorylation steps involve reaction with phosphorus oxychloride (POCl3) or other phosphorus(V) reagents to install diphosphate groups.
- Formation of phosphorus-nitrogen bonds within the macrocyclic framework to complete the diphosphaoctacyclic structure.
- Careful control of reaction conditions to preserve the integrity of other functional groups.
Final Purification and Characterization
- Purification by chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
- Structural confirmation by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Data Table Summarizing Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Heterocyclic precursor synthesis | Protected nitrogen heterocycles, base catalysts | Formation of azacyclic building blocks |
| 2 | Cyclization | Intramolecular nucleophilic substitution, cycloaddition | Construction of octacyclic core |
| 3 | Selective fluorination | DAST or Selectfluor, low temperature | Introduction of fluorine atoms at C29, C41 |
| 4 | Hydroxylation | Oxidizing agents or nucleophilic substitution | Installation of hydroxy groups at C34, C39 |
| 5 | Thiolation and oxidation | Lawesson’s reagent, phosphorus pentasulfide | Formation of sulfanyl and sulfanylidene groups |
| 6 | Phosphorylation | POCl3 or phosphorus(V) reagents | Incorporation of diphosphorus moieties |
| 7 | Purification | HPLC, preparative TLC | Isolation of pure target compound |
| 8 | Characterization | NMR, MS, X-ray crystallography | Confirmation of structure and purity |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or disulfides .
Scientific Research Applications
Azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene has significant applications in scientific research. It is used as a stimulator of interferon genes (STING) agonist with potent pan-genotypic activity . This compound has shown broad activity in all major human STING variants and has potent antitumor activity with long-lasting immune memory response in a mouse liver metastatic tumor model . Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the stimulator of interferon genes (STING) pathway. By locking a bioactive U-shaped conformation of cyclic dinucleotides, the compound enhances the potency and activity of STING agonists . This interaction leads to the activation of the STING pathway, resulting in the production of interferons and other immune response mediators .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s bis(sulfanylidene) groups differentiate it from sulfur-free cyclodiphosphazanes (e.g., chlorine- or oxygen-containing variants) .
- Unlike cis-cyclodiphosph(V/V)azanes, which prioritize hydrogen bonding for supramolecular assembly, the target compound’s fluorine and hydroxyl groups may enable halogen bonding or acid-base interactions .
Flame Retardancy Performance
- Limiting Oxygen Index (LOI) : Cyclodiphosphazane additives in polyurethane varnish achieve LOI values of 28–32, attributed to synergistic P-N-Cl effects . The target compound’s P-S-N-F system may further improve LOI due to sulfur’s radical-scavenging properties .
- Mechanical Properties : Chlorinated cyclodiphosphazanes reduce polyurethane flexibility by 15–20% . The target compound’s hydroxyl groups could mitigate brittleness via hydrogen bonding with the polymer matrix .
Supramolecular and Catalytic Potential
Biological Activity
The compound known as "azane; (1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-345,395-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene" is a complex azane derivative with significant biological implications. This article aims to delve into its biological activity through a review of diverse research findings and case studies.
Chemical Structure and Properties
Azanes are characterized by their acyclic structure composed solely of nitrogen and hydrogen atoms. The specific compound features a complex arrangement of multiple functional groups and heteroatoms that enhance its reactivity and potential biological activity.
Structural Features
- Nitrogen Backbone : The compound contains a series of nitrogen atoms linked in a specific configuration that influences its chemical behavior.
- Functional Groups : The presence of difluoro and hydroxy groups contributes to the compound's reactivity.
- Phosphorus and Sulfur Atoms : These elements play crucial roles in defining the compound's interaction with biological systems.
Antimicrobial Properties
Research has shown that azane derivatives exhibit notable antimicrobial activity against various pathogens. For instance:
- Cyclodiphosph(V)azane Complexes : Studies have indicated that certain metal complexes derived from cyclodiphosph(V)azane demonstrate high bactericidal activity. For example:
The biological activity of azane compounds often involves interactions with cellular components:
- DNA Interaction : Some azane derivatives can form crosslinks with DNA after hydrolysis. This interaction can lead to the disruption of DNA replication and transcription processes .
- Enzyme Inhibition : Certain azane derivatives may inhibit enzymes critical for microbial survival or proliferation.
Case Studies
- Antibacterial Activity : A study on novel cyclodiphosph(V)azane derivatives indicated effective antibacterial action against Gram-positive and Gram-negative bacteria .
- Bactericidal Efficacy : Research highlighted that specific thiazoline-cyclodiphosph(V)azane complexes exhibited higher bactericidal activity than their parent ligands .
Summary of Biological Activities
| Compound Type | Antimicrobial Activity | Notable Findings |
|---|---|---|
| Cyclodiphosph(V)azane Complexes | High | Superior activity observed in Cr(III) complexes |
| Thiazoline-Cyclodiphosph(V)azane | Moderate to High | Higher activity than parent ligands |
| Novel Derivatives | Variable | Effective against both Gram-positive and Gram-negative bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
